molecular formula C7H13F2NO B2355743 4-(Difluoromethoxy)cyclohexan-1-amine CAS No. 1403864-40-3

4-(Difluoromethoxy)cyclohexan-1-amine

Cat. No.: B2355743
CAS No.: 1403864-40-3
M. Wt: 165.184
InChI Key: NRPDIKHIOPBBKH-IZLXSQMJSA-N
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Description

4-(Difluoromethoxy)cyclohexan-1-amine is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)cyclohexan-1-amine typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the introduction of the amine group. One common method involves the reaction of cyclohexanol with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)cyclohexanol. This intermediate is then converted to this compound through a reductive amination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is also common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

4-(Difluoromethoxy)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)cyclohexan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogues .

Properties

IUPAC Name

4-(difluoromethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPDIKHIOPBBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403864-40-3
Record name rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine
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